Benzo[cd]indol-2(1H)-one oxime can be synthesized through various organic reactions involving starting materials such as naphthalic anhydride and hydroxylamine. It is classified under heterocyclic compounds, specifically as an indole derivative due to its structural features. Indoles and their derivatives are significant in medicinal chemistry, often exhibiting pharmacological properties.
The synthesis of benzo[cd]indol-2(1H)-one oxime typically involves the following methods:
The synthesis may require specific conditions such as temperature control, reaction time, and purification techniques like column chromatography to isolate the final product with high purity.
Benzo[cd]indol-2(1H)-one oxime has a complex molecular structure characterized by:
The molecular formula for benzo[cd]indol-2(1H)-one oxime is typically represented as . Its molecular weight is approximately 225.25 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools.
Benzo[cd]indol-2(1H)-one oxime can participate in various chemical reactions:
These reactions often require careful control of conditions (temperature, pH) and may involve catalysts or specific solvents to enhance yields and selectivity.
The mechanism of action for benzo[cd]indol-2(1H)-one oxime in biological systems may involve:
For instance, research indicates that derivatives of this compound have shown efficacy against cancer cell lines by triggering apoptotic pathways and affecting lysosomal function .
Benzo[cd]indol-2(1H)-one oxime typically exhibits:
Key chemical properties include:
Benzo[cd]indol-2(1H)-one oxime and its derivatives are primarily investigated for their potential applications in:
Benzo[cd]indol-2(1H)-one oxime (CAS: 1012-94-8) is a structurally intricate heterocyclic compound characterized by a fused tetracyclic system that incorporates an oxime functional group (=N−OH) at the 2-position of the benzo[cd]indole scaffold. Its molecular formula is C₁₁H₈N₂O, corresponding to a molecular weight of 184.19 g/mol [3]. The compound exhibits E-configurational isomerism around the oxime double bond, as denoted by the (2E) prefix in its IUPAC name [1]. Key spectral identifiers include:
The crystalline solid displays limited commercial availability, typically sold as a research-grade compound with ≥97% purity (HPLC) [3] [6]. Its solubility profile favors polar organic solvents like DMSO or acetonitrile, while it remains largely insoluble in water. Table 1 summarizes essential physicochemical properties:
Table 1: Structural and Chemical Identity Profile
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₈N₂O |
Molecular Weight | 184.19 g/mol |
CAS Registry Number | 1012-94-8 |
IUPAC Name | (2E)-Benzo[cd]indol-2(1H)-one oxime |
Purity (Typical) | >97% (HPLC) |
XLogP | 2.8 (Predicted) |
Hydrogen Bond Donors | 2 (Oxime OH, Indole NH) |
The synthesis of benzo[cd]indol-2(1H)-one oxime evolved from foundational work on its precursor, benzo[cd]indol-2(1H)-one (CAS: 130-00-7, "naphthostyril"). First reported in the mid-20th century, naphthostyril was initially synthesized via intramolecular Friedel–Crafts acylation of 1-naphthylamine derivatives [4] [6]. By the 1980s, researchers developed routes to its oxime derivative through nucleophilic addition of hydroxylamine to the 2-ketone group of naphthostyril, marking its entry into medicinal chemistry [3].
Significant milestones include:
Table 2: Key Historical Synthesis Milestones
Year Range | Synthetic Advancement | Significance |
---|---|---|
1950–1960 | Naphthostyril via Friedel–Crafts acylation | Enabled core scaffold access |
1970–1980 | Oxime formation using NH₂OH on naphthostyril | Introduced bioactive oxime functionality |
2000–Present | FeCl₃-catalyzed oxidative functionalization | Facilitated C3 modification for analog libraries |
This oxime derivative exemplifies the pharmacophoric versatility of fused indole systems. Its significance spans three domains:
Table 3: Research Applications of Benzo[cd]indol-2(1H)-one Oxime Analogs
Research Domain | Derivative Structure | Key Property/Application |
---|---|---|
Anticancer agents | 6-Nitro-1-methyl analog | Tubulin polymerization inhibition (IC₅₀ = 0.4 μM) |
OLED emitters | 9-Cyano-substituted oxime | Bright blue electroluminescence (CIE: 0.14, 0.08) |
Fluorescent probes | 5-Diethylamino analog | Zn²⁺ detection (Kd = 3.2 nM) in live cells |
The compound remains a cornerstone for heterocyclic innovation, bridging medicinal chemistry, materials science, and chemical biology through its tunable reactivity and multifunctional architecture.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: